Introduction: The Strategic Importance of a Heterocyclic Building Block
Introduction: The Strategic Importance of a Heterocyclic Building Block
An In-depth Technical Guide to Isoxazole-4-boronic Acid: Properties, Structure, and Application
In the landscape of modern medicinal chemistry and materials science, the ability to efficiently construct complex molecular architectures is paramount. Isoxazole-4-boronic acid and its derivatives have emerged as highly valuable synthetic intermediates, bridging the pharmacologically significant isoxazole core with the versatile chemistry of boronic acids.[1][2] The isoxazole ring is a five-membered heterocycle found in numerous approved pharmaceutical agents, prized for its role in modulating biological activity and improving pharmacokinetic profiles.[1] The boronic acid functional group, in turn, serves as a powerful handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]
This guide provides a comprehensive technical overview of isoxazole-4-boronic acid, designed for researchers, chemists, and drug development professionals. We will delve into its core properties, reactivity, and provide a field-proven experimental protocol for its application in synthesis, underscoring its role as a key building block in the rapid generation of novel chemical entities.
Chemical Structure and Physicochemical Properties
Isoxazole-4-boronic acid is characterized by a boronic acid group (-B(OH)₂) attached to the C4 position of the isoxazole ring. Its structure is fundamental to its reactivity, offering a stable yet reactive partner for transition metal-catalyzed reactions.
Caption: 2D Structure of Isoxazole-4-boronic acid.
For practical laboratory use, isoxazole-4-boronic acid is frequently supplied as its pinacol ester derivative, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole. This form offers enhanced stability and easier handling compared to the free boronic acid. The data below pertains to both the free acid and its common pinacol ester, as specified.
| Property | Value (Isoxazole-4-boronic acid) | Value (Isoxazole-4-boronic acid pinacol ester) |
| CAS Number | 1008139-25-0[5][6] | 928664-98-6[7][8] |
| Molecular Formula | C₃H₄BNO₃[5][6] | C₉H₁₄BNO₃[7][8] |
| Molecular Weight | 112.88 g/mol [5][6][9] | 195.02 g/mol [8][10] |
| Physical Form | Solid, white to pale yellow[6][9][11] | Solid[8] |
| Boiling Point | 337.4±34.0 °C (Predicted)[9][11] | Not available |
| Density | 1.37-1.4 g/cm³ (Predicted)[6][9] | Not available |
| Melting Point | Not available | 110-115 °C[8] |
| Topological Polar Surface Area | 66.5 Ų[5][] | 44.5 Ų[13] |
| SMILES | B(C1=CON=C1)(O)O[5][14] | CC1(C)OB(OC1(C)C)c2cnoc2[8] |
Stability and Handling
Storage: Boronic acids and their esters can be sensitive to moisture and oxidation. For long-term viability, Isoxazole-4-boronic acid should be stored in a freezer under an inert atmosphere, with a recommended temperature of -20°C.[6][9] Its pinacol ester counterpart is generally more stable and can be stored at refrigerated temperatures (2-8°C) under dry conditions.[7][8]
Safety: Isoxazole-4-boronic acid and its pinacol ester are considered hazardous chemicals. They can cause serious eye irritation, skin irritation, and may cause respiratory irritation.[5][10][15] They are also harmful if swallowed.[5][10] Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[16]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[16][17] Avoid contact with skin and eyes.[16]
-
Incompatibilities: Avoid strong acids and strong bases.[16]
Reactivity and Applications in Synthesis
The primary utility of isoxazole-4-boronic acid lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[7][18][19] This reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds between sp²-hybridized centers.
The Suzuki-Miyaura Coupling Mechanism: The catalytic cycle involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide (the electrophile).
-
Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[3][4]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
This robust methodology allows for the facile derivatization of the isoxazole core, enabling medicinal chemists to rapidly synthesize libraries of compounds for biological screening. The isoxazole moiety itself can contribute to binding affinity and metabolic stability in drug candidates, making this building block particularly attractive for drug discovery programs targeting cancer, infections, and neurodegenerative disorders.[2][]
Beyond traditional Suzuki couplings, isoxazole-4-boronic acid has been utilized in novel, DNA-compatible reactions. One such application is a tandem process involving Suzuki coupling followed by a base-promoted fragmentation of the isoxazole ring to achieve cyanomethylation of aryl halides, a technique valuable for the synthesis of DNA-encoded libraries.[20]
Experimental Protocol: Suzuki-Miyaura Coupling of Isoxazole-4-boronic acid pinacol ester
This section provides a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of Isoxazole-4-boronic acid pinacol ester with an aryl bromide.
Objective: To synthesize 4-phenylisoxazole from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole and bromobenzene.
Materials:
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoxazole (1.2 equiv.)
-
Bromobenzene (1.0 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv.)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv.)
-
1,4-Dioxane (solvent)
-
Water (solvent, degassed)
Protocol Workflow:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add Isoxazole-4-boronic acid pinacol ester (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and anhydrous potassium carbonate (3.0 equiv.).
-
Causality: Flame-drying the glassware removes adsorbed water, which can hydrolyze the boronic ester and interfere with the catalyst. Using an excess of the boronic ester ensures complete consumption of the limiting aryl halide.
-
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Causality: The Pd(0) species, which is the active catalyst, is sensitive to oxygen. Establishing an inert atmosphere is critical to prevent oxidative degradation of the catalyst and ensure high yields.[4]
-
-
Reagent Addition: Under a positive pressure of inert gas, add bromobenzene (1.0 equiv.) via syringe. Subsequently, add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via cannula or syringe.
-
Causality: A mixture of an organic solvent (dioxane) and water is often used to dissolve both the organic-soluble reactants and the inorganic base. Degassing the solvents by sparging with an inert gas removes dissolved oxygen.
-
-
Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Vigorous stirring is essential in the biphasic mixture to ensure efficient mixing of reactants.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (bromobenzene) is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Causality: The aqueous wash removes the inorganic base and salts, while the brine wash helps to break up emulsions and begin the drying process.
-
-
Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure 4-phenylisoxazole.
-
Causality: This final step removes unreacted starting materials, catalyst residues, and any byproducts (such as homocoupled boronic ester) to yield the desired product in high purity.[4]
-
Conclusion
Isoxazole-4-boronic acid and its pinacol ester are indispensable tools in contemporary organic synthesis. Their unique structure combines a biologically relevant heterocyclic core with a functional group perfectly poised for robust and versatile cross-coupling chemistry. This combination provides researchers in pharmaceutical and materials science with a reliable and efficient means to construct novel molecules with tailored properties. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura reaction, is essential for leveraging its full synthetic potential.
References
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